molecular formula C15H17N3O3 B2742121 (2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(3,4-dimethoxyphenyl)methanone CAS No. 890091-86-8

(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(3,4-dimethoxyphenyl)methanone

Cat. No.: B2742121
CAS No.: 890091-86-8
M. Wt: 287.319
InChI Key: JXCRKTWKOMYWCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(3,4-dimethoxyphenyl)methanone” is a research compound with a molecular formula of C15H17N3O3 and a molecular weight of 287.31 . It is a useful compound in the field of chemical research.


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrrolo[1,2-a]imidazole core structure and a 3,4-dimethoxyphenyl methanone group attached. The exact structure can be found in chemical databases .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 610.6±55.0 °C and a predicted density of 1.37±0.1 g/cm3 . Its pKa value is predicted to be 4.61±0.20 .

Properties

IUPAC Name

(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-20-10-6-5-9(8-11(10)21-2)14(19)13-15(16)17-12-4-3-7-18(12)13/h5-6,8H,3-4,7,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCRKTWKOMYWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(N=C3N2CCC3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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